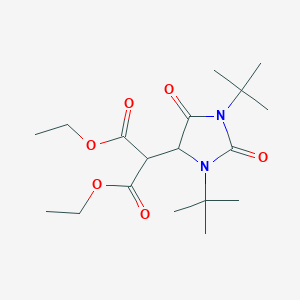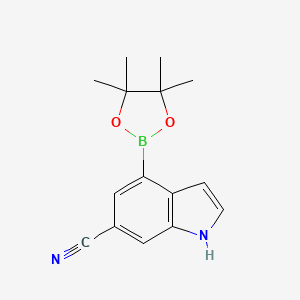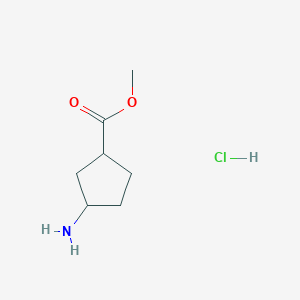
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide
Übersicht
Beschreibung
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide (3-DMTPA) is an organic compound that has been studied for its various scientific and medicinal applications. It has a trifluoromethyl group attached to the pyridine ring, which makes it a highly fluorinated compound. This compound has been studied for its potential applications in drug design, medicinal chemistry, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Applications in Coordination Chemistry and Bioactivity
In coordination chemistry, compounds with pyridin-2-yl and benzamide structures are studied for their ability to form complex compounds with metals, showing diverse spectroscopic properties, structures, magnetic properties, and biological activities. These compounds are explored for potential applications ranging from nanotechnology to polymer processing and biomedical applications due to their versatile binding capacities and electrochemical activity (Boča, Jameson, & Linert, 2011).
Role in Amyloid Imaging for Alzheimer's Disease
Compounds structurally related to 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, particularly those containing dimethylamino groups, have been used as radioligands for amyloid imaging in Alzheimer's disease. These compounds facilitate the in vivo measurement of amyloid in the brain, assisting in early detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Supramolecular Chemistry for Nanotechnology and Biomedical Applications
In supramolecular chemistry, benzamide derivatives are part of the design of benzene-1,3,5-tricarboxamides (BTAs) for applications in nanotechnology and biomedical fields. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding makes them suitable for designing materials with specific functionalities, including drug delivery systems (Cantekin, de Greef, & Palmans, 2012).
Exploration in Optoelectronic Materials
The integration of pyridin-2-yl and benzamide moieties into π-extended conjugated systems is investigated for the creation of novel optoelectronic materials. These compounds, including their derivatives, exhibit luminescent and electroluminescent properties, making them valuable for the development of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Inhibition of Coagulation Factor Xa
Research into small-molecule inhibitors of coagulation Factor Xa, a key enzyme in the blood coagulation pathway, has identified compounds with benzamide structures as potential antithrombotic agents. Their design and synthesis aim at achieving potent inhibition with high selectivity, indicating a promising area for the application of similar compounds in therapeutic agent development (Pauls, Ewing, & Choi-Sledeski, 2001).
Biochemische Analyse
Biochemical Properties
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern can affect the compound’s efficacy and toxicity, making it an important factor to consider in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, thereby influencing its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-21(2)13-8-11(15(16,17)18)7-12(20-13)9-4-3-5-10(6-9)14(19)22/h3-8H,1-2H3,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFPBRAFFJSALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)





![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)

